molecular formula C4H5ClO B6173294 rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans CAS No. 84024-35-1

rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans

Cat. No.: B6173294
CAS No.: 84024-35-1
M. Wt: 104.53 g/mol
InChI Key: CGNVICSFGKNCKE-IUYQGCFVSA-N
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Description

Structure and Key Features
rac-(1R,2S)-2-Chlorocyclopropane-1-carbaldehyde, trans is a chiral cyclopropane derivative characterized by a strained three-membered ring system with a chlorine atom at the 2-position and an aldehyde group at the 1-position. The trans configuration indicates that the chlorine and aldehyde groups are on opposite sides of the cyclopropane plane, leading to distinct stereochemical and electronic properties. The aldehyde group renders the compound highly reactive in nucleophilic addition reactions, while the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in organic synthesis .

Structural elucidation often relies on X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, MS) to confirm stereochemistry and purity .

Properties

CAS No.

84024-35-1

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

(1S,2R)-2-chlorocyclopropane-1-carbaldehyde

InChI

InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2/t3-,4+/m0/s1

InChI Key

CGNVICSFGKNCKE-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Cl)C=O

Canonical SMILES

C1C(C1Cl)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans typically involves the cycl

Comparison with Similar Compounds

Key Observations

Substituent Effects: The chloro-aldehyde combination in the target compound increases electrophilicity compared to non-halogenated analogs (e.g., furan or ethynyl derivatives), favoring nucleophilic attacks . Cis vs. Trans Stereochemistry: The trans configuration reduces steric hindrance between substituents, enhancing stability and reactivity compared to cis isomers (e.g., the difluoromethyl analog in ).

Functional Group Influence: Aldehyde vs. Ester/Amino Groups: The aldehyde group enables rapid derivatization (e.g., forming hydrazones or oximes), whereas ester/amino groups in analogs like facilitate bioactivity but require additional synthetic steps for activation.

Biological and Industrial Relevance :

  • Halogenated cyclopropanes (Cl, CF₂H) are prized in drug discovery for improved metabolic stability and target binding .
  • Aromatic substituents (e.g., furan in ) expand applications in materials science due to π-π interactions.

Research Findings

  • Reactivity : The target compound’s aldehyde reacts 30% faster with hydroxylamine than its difluoromethyl analog, likely due to reduced steric bulk and stronger electron-withdrawing effects from chlorine .
  • Thermal Stability : Cyclopropane carbaldehydes decompose at lower temperatures (~150°C) compared to ester derivatives (~200°C), attributed to strain relief upon ring opening .

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